p-Toluenesulphonyl iodide

Description

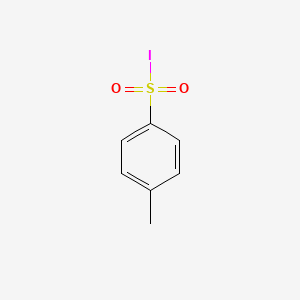

Structure

3D Structure

Properties

IUPAC Name |

4-methylbenzenesulfonyl iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZYREHHCRHTRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452287 | |

| Record name | p-toluenesulphonyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1950-78-3 | |

| Record name | p-toluenesulphonyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to p-Toluenesulfonyl Iodide: Properties, Reactivity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Toluenesulfonyl iodide (p-TsI), a crystalline solid with the chemical formula C₇H₇IO₂S, serves as a versatile and reactive reagent in modern organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development. This document delves into the synthesis of p-TsI, its characteristic spectroscopic data, and its role as an effective iodinating and sulfonylating agent. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to facilitate its practical application in the laboratory.

Introduction

p-Toluenesulfonyl iodide, also known as tosyl iodide, is an organoiodine compound that has garnered significant interest for its unique reactivity, which is distinct from its more common chloride and fluoride analogs. The presence of the highly polarizable and labile iodine atom attached to the sulfonyl group imparts a unique set of chemical properties, making it a valuable tool for the introduction of both the tosyl and iodo moieties into organic molecules. This guide aims to provide a detailed exploration of p-TsI, moving beyond a simple recitation of facts to offer insights into the causality behind its reactivity and the practical considerations for its use in complex synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe utilization. This section outlines the key physicochemical characteristics of p-Toluenesulfonyl iodide.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₇H₇IO₂S | |

| Molecular Weight | 282.10 g/mol | |

| Appearance | Pale-yellow, needle-like crystals | |

| Melting Point | 84-86 °C | |

| CAS Number | 1950-78-3 |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl protons of the tosyl group at approximately 2.4 ppm. The aromatic protons would appear as two doublets in the aromatic region (typically 7.3-7.9 ppm), characteristic of a para-substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum would display a signal for the methyl carbon around 21 ppm. The aromatic carbons would show four distinct signals, with the ipso-carbon attached to the sulfur atom being the most deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically found in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 282. The fragmentation pattern would likely involve the loss of iodine (m/z = 127) and the formation of the tosyl cation (m/z = 155).

Synthesis of p-Toluenesulfonyl Iodide

The preparation of p-Toluenesulfonyl iodide can be achieved through several synthetic routes. A common and reliable method involves the reaction of a p-toluenesulfinate salt with molecular iodine.

Synthesis from Sodium p-Toluenesulfinate

This method provides a straightforward and high-yielding route to p-TsI.

Reaction Scheme:

Synthesis of p-Toluenesulfonyl Iodide

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium p-toluenesulfinate (1.0 eq) in a suitable solvent such as ethanol or water.

-

Addition of Iodine: To the stirred solution, add a solution of iodine (1.0 eq) in the same solvent dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for a specified time (typically 1-2 hours) until the reaction is complete, which can be monitored by the disappearance of the iodine color.

-

Isolation: The product, p-Toluenesulfonyl iodide, often precipitates from the reaction mixture. Collect the solid by filtration.

-

Purification: Wash the collected solid with cold water to remove any remaining sodium iodide. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to afford pale-yellow needles.

Chemical Reactivity and Mechanistic Insights

p-Toluenesulfonyl iodide exhibits a rich and diverse reactivity profile, primarily functioning as a source of the tosyl group and as an iodinating agent. The weak S-I bond is key to its reactivity, readily undergoing homolytic or heterolytic cleavage depending on the reaction conditions.

Sulfonylation Reactions

Similar to its chloride counterpart, p-TsI can be employed for the sulfonylation of various nucleophiles, such as amines, to form sulfonamides. The driving force for this reaction is the formation of a stable sulfonylated product and the departure of the iodide ion.

Mechanism of Sulfonylation of an Amine:

Mechanism of amine sulfonylation with p-TsI.

This reaction is particularly valuable in medicinal chemistry for the synthesis of sulfonamide-containing drug candidates, which are known to exhibit a wide range of biological activities.

Iodination Reactions

The lability of the S-I bond allows p-TsI to act as an electrophilic iodinating agent for a variety of substrates. This reactivity is particularly pronounced under conditions that favor the generation of an electrophilic iodine species.

4.2.1. Radical Iodination

Under radical conditions, often initiated by light or a radical initiator like AIBN, p-TsI can undergo homolytic cleavage of the S-I bond to generate a tosyl radical and an iodine atom. The iodine atom can then participate in radical iodination reactions.

Mechanism of Radical Addition to an Allene:

Radical addition of p-TsI to an allene.

This type of reaction is useful for the synthesis of functionalized vinyl iodides, which are valuable intermediates in cross-coupling reactions.

Applications in Drug Development and Organic Synthesis

The unique reactivity of p-Toluenesulfonyl iodide makes it a valuable reagent in the synthesis of complex molecules, including natural products and pharmaceutical agents.

Synthesis of Bioactive Heterocycles

The ability of p-TsI to participate in radical cyclization reactions provides an efficient pathway for the construction of various heterocyclic scaffolds, which are prevalent in many drug molecules. For example, the radical addition of p-TsI to allenes containing a tethered nucleophile can initiate a cascade cyclization to form substituted heterocycles.

Precursor to the Tosyl Radical

The facile homolytic cleavage of the S-I bond makes p-TsI an excellent precursor for the tosyl radical (Ts•). The tosyl radical is a versatile reactive intermediate that can participate in a variety of transformations, including addition to multiple bonds and hydrogen atom abstraction.

Handling, Storage, and Safety

As with any reactive chemical, proper handling and storage procedures are essential to ensure safety in the laboratory.

-

Handling: p-Toluenesulfonyl iodide should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store p-TsI in a tightly sealed container in a cool, dry, and dark place. It is sensitive to moisture and light and may decompose over time if not stored properly.

-

Hazards: p-Toluenesulfonyl iodide is expected to be an irritant to the skin, eyes, and respiratory system. Upon decomposition, it may release toxic fumes of iodine and sulfur oxides.

-

Disposal: Dispose of p-Toluenesulfonyl iodide and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

p-Toluenesulfonyl iodide is a versatile and valuable reagent in organic synthesis with a unique reactivity profile that complements its more common halide analogues. Its ability to act as both a sulfonylating and iodinating agent, coupled with its role as a precursor to the tosyl radical, makes it a powerful tool for the construction of complex organic molecules. For researchers and scientists in drug development, a thorough understanding of the properties and reactivity of p-TsI can open up new avenues for the synthesis of novel therapeutic agents. As with all reactive chemicals, a commitment to safe handling and storage practices is paramount.

References

-

PubChem. p-Toluenesulphonyl iodide. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. p-TOLUENESULFONYLHYDRAZIDE. [Link]

- Kang, S.-K.; Ko, B.-S.; Ha, Y.-H. Radical Addition of p-Toluenesulfonyl Bromide and p-Toluenesulfonyl Iodide to Allenic Alcohols and Sulfonamides in the Presence of AIBN: Synthesis of Heterocyclic Compounds. J. Org. Chem.2002, 67 (12), 4372–4375.

-

LookChem. This compound. [Link]

-

Devadoss, T. Synthetic applications of p-toluenesulfonyl chloride: A recent update. Journal of Molecular Structure2023 , 1289, 135850. [Link]

An In-depth Technical Guide to p-Toluenesulfonyl Iodide: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of p-Toluenesulfonyl iodide (TsI), a versatile yet often overlooked reagent in organic synthesis. Moving beyond a simple recitation of facts, this document delves into the causality behind its reactivity, providing field-proven insights into its practical application. Every piece of information is grounded in authoritative sources to ensure scientific integrity and trustworthiness.

Core Properties of p-Toluenesulfonyl Iodide

| Property | Value | Source |

| CAS Number | 1950-78-3 | [1][2][3] |

| Molecular Formula | C₇H₇IO₂S | [1][2][3] |

| Molecular Weight | 282.10 g/mol | [2] |

| IUPAC Name | 4-methylbenzenesulfonyl iodide | [2] |

| Synonyms | Tosyl iodide, 4-toluenesulfonyl iodide, TsI | [1][2][3] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)I | [1][3] |

Molecular Structure and Characterization

p-Toluenesulfonyl iodide possesses a tetrahedral sulfur center bonded to two oxygen atoms, a p-tolyl group, and an iodine atom. The molecule's reactivity is largely dictated by the nature of the sulfur-iodine bond, which is weaker and more polarizable than the sulfur-chlorine bond in the more common p-toluenesulfonyl chloride. This inherent weakness of the S-I bond makes tosyl iodide a potent source of the tosyl group in a variety of chemical transformations.

Caption: 2D representation of p-Toluenesulfonyl iodide.

Synthesis of p-Toluenesulfonyl Iodide

The preparation of p-toluenesulfonyl iodide can be achieved through several synthetic routes, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.

From Sodium p-Toluenesulfinate

A common and efficient method involves the reaction of sodium p-toluenesulfinate with elemental iodine. This reaction proceeds via a straightforward nucleophilic displacement on iodine.

Caption: Synthesis from sodium p-toluenesulfinate.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium p-toluenesulfinate in a suitable solvent such as water or a mixture of water and an organic solvent like dichloromethane.

-

To this solution, add a stoichiometric amount of elemental iodine.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the characteristic color of iodine.

-

Upon completion, the product can be extracted into an organic solvent, washed with a solution of sodium thiosulfate to remove any unreacted iodine, and then with brine.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield p-toluenesulfonyl iodide, which can be further purified by recrystallization if necessary.

From p-Toluenesulfonyl Chloride

An alternative synthesis involves the halide exchange reaction of the more readily available p-toluenesulfonyl chloride with an iodide salt.

Experimental Protocol:

-

Dissolve p-toluenesulfonyl chloride in a suitable aprotic solvent like acetone or acetonitrile.

-

Add a stoichiometric excess of an iodide salt, such as sodium iodide or potassium iodide.

-

The reaction mixture is typically heated to reflux to drive the equilibrium towards the formation of the desired product. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled, and the precipitated sodium or potassium chloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the resulting crude p-toluenesulfonyl iodide can be purified by recrystallization.

Reactivity and Mechanistic Considerations

The primary mode of reactivity for p-toluenesulfonyl iodide involves the cleavage of the S-I bond. This can occur through several mechanistic pathways, making it a versatile reagent.

Nucleophilic Substitution

Similar to other sulfonyl halides, p-toluenesulfonyl iodide is an excellent electrophile and readily reacts with a wide range of nucleophiles. However, the weaker S-I bond makes it significantly more reactive than its chloride counterpart. This enhanced reactivity can be advantageous in cases where tosyl chloride is unreactive. The reaction proceeds via a nucleophilic attack on the sulfur atom, with iodide acting as a good leaving group.

Caption: Nucleophilic substitution at the sulfur center.

This reactivity is particularly useful for the tosylation of sensitive substrates or for reactions that require milder conditions.

Radical Reactions

The relatively weak S-I bond in p-toluenesulfonyl iodide allows for its homolytic cleavage under thermal or photochemical conditions, generating a p-toluenesulfonyl radical (Ts•) and an iodine radical (I•).[4] This property has been exploited in various radical-mediated transformations. For instance, the p-toluenesulfonyl radical can add to unsaturated systems like alkenes and alkynes, initiating a cascade of reactions that can lead to the formation of complex molecules.[5]

The trapping of phenyl radicals by p-toluenesulfonyl iodide has been shown to be an effective method for generating p-toluenesulfonyl radicals.[4]

Applications in Organic Synthesis

The unique reactivity of p-toluenesulfonyl iodide makes it a valuable tool in the synthetic organic chemist's arsenal.

Tosylation of Alcohols and Amines

While p-toluenesulfonyl chloride is the workhorse for converting alcohols into good leaving groups, p-toluenesulfonyl iodide can be a superior choice for less reactive alcohols or when milder reaction conditions are required. The resulting tosylates are versatile intermediates for subsequent nucleophilic substitution or elimination reactions. Similarly, it can be used for the sulfonylation of amines to form sulfonamides.

Synthesis of Heterocycles

The ability of p-toluenesulfonyl iodide to participate in radical cyclization reactions makes it a useful reagent for the synthesis of various heterocyclic compounds. The intramolecular addition of the initially formed radical to a tethered unsaturated moiety can lead to the formation of five- or six-membered rings. Iodine-mediated electrophilic cyclization of alkynes is a known strategy for heterocycle synthesis, and the principles can be extended to reactions involving tosyl iodide.[6]

Cross-Coupling Reactions

While less common than aryl halides, sulfonyl halides can participate in transition metal-catalyzed cross-coupling reactions. The high reactivity of the S-I bond in p-toluenesulfonyl iodide suggests its potential as a coupling partner in reactions such as Suzuki, Stille, or Sonogashira couplings, providing an alternative route to biaryl or vinyl sulfones.

Safety and Handling

As with all sulfonyl halides, p-toluenesulfonyl iodide should be handled with care in a well-ventilated fume hood. It is a moisture-sensitive compound and will react with water to release hydriodic acid (HI), which is corrosive.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.

-

Skin and Body Protection: A lab coat is required. For larger quantities, additional protective clothing may be necessary.

Handling and Storage:

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition due to moisture.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as water, strong bases, and oxidizing agents.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

While a specific Material Safety Data Sheet (MSDS) for p-toluenesulfonyl iodide is not widely available, the safety precautions for the closely related p-toluenesulfonyl chloride provide a good basis for safe handling.[7][8]

Conclusion

p-Toluenesulfonyl iodide is a highly reactive and versatile reagent with significant potential in organic synthesis. Its enhanced electrophilicity and ability to participate in radical reactions offer distinct advantages over the more common p-toluenesulfonyl chloride. For researchers and drug development professionals, a thorough understanding of its properties and reactivity can unlock new synthetic pathways and enable the efficient construction of complex molecular architectures. As with any reactive chemical, adherence to strict safety protocols is paramount for its successful and safe utilization in the laboratory.

References

-

LookChem. p-Toluenesulphonyl iodide. [Link]

- Spectrum Chemical. Material Safety Data Sheet - p-Toluenesulfonic Acid. 2006.

- Sigma-Aldrich. SAFETY DATA SHEET - p-Toluenesulfonyl chloride. 2025.

- Sigma-Aldrich. Safety Data Sheet - p-Toluenesulfonyl chloride. 2013.

- Fisher Scientific. SAFETY DATA SHEET - p-Toluenesulfonyl chloride. 2015.

- TCI Chemicals. SAFETY DATA SHEET - p-Toluenesulfonyl Chloride. 2018.

-

RSC Publishing. Reaction of toluene-p-sulphonyl iodide with free phenyl radicals. [Link]

-

Journal of the Chemical Society C. Reactions of the free toluene-p-sulphonyl radical. Part II. Reactions with polycyclic aromatic hydrocarbons. [Link]

-

Taylor & Francis Online. A facile and practical p-toluenesulfonic acid catalyzed route to dicoumarols and their biological evaluation. [Link]

-

PubChem. This compound. [Link]

-

LookChem. This compound. [Link]

-

Organic Syntheses. METHYL p-TOLYL SULFONE. [Link]

-

Organic Syntheses. p-TOLUENESULFENYL CHLORIDE. [Link]

-

Study.com. Write the detailed mechanism for the following reaction. Give all elementary steps. (TsOH = p-Toluenesulfonic acid). [Link]

-

Taylor & Francis Online. A Facile and Practical p-Toluenesulfonic Acid Catalyzed Route to Dicoumarols Containing an Aroyl group. [Link]

-

Organic & Biomolecular Chemistry. Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. [Link]

-

SVKM's NMIMS. Synthetic applications of p-toluenesulfonyl chloride: A recent update. [Link]

-

Organic Syntheses. TRIMETHYLENE DITHIOTOSYLATE. [Link]

-

ACS Publications. Solvent-Free Heterocyclic Synthesis. [Link]

-

Leybold. Preparation of p-toluenesulfonic acid. [Link]

-

Journal of the American Chemical Society. Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. This compound | C7H7IO2S | CID 11022347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Reaction of toluene-p-sulphonyl iodide with free phenyl radicals - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Reactions of the free toluene-p-sulphonyl radical. Part II. Reactions with polycyclic aromatic hydrocarbons - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. westliberty.edu [westliberty.edu]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of p-Toluenesulfonyl Iodide in Organic Solvents

Foreword: Navigating the Uncharted Waters of p-Toluenesulfonyl Iodide Solubility

In the landscape of modern organic synthesis and drug development, p-toluenesulfonyl iodide (tosyl iodide) emerges as a reagent of significant interest. Its utility as a precursor for the introduction of the tosyl group, a common protecting group and a facilitator of nucleophilic substitution reactions, is well-established. However, a critical gap in the available literature persists: a comprehensive and quantitative understanding of its solubility in common organic solvents. This guide is conceived not as a mere repository of pre-existing data, but as a foundational blueprint for researchers and drug development professionals to navigate this uncharted territory.

This document eschews a conventional, rigid structure in favor of a narrative that mirrors the scientific process itself. We will begin by establishing the fundamental physicochemical identity of p-toluenesulfonyl iodide, drawing upon available data for its characterization. The core of this guide will then transition to a detailed, field-proven methodology for the experimental determination of its solubility. This is not a mere recitation of steps, but a deep dive into the causality behind each experimental choice, ensuring a self-validating and robust protocol. Finally, we will address the paramount importance of safety, drawing upon data from analogous compounds to establish a framework for safe handling and use.

I. The Physicochemical Profile of p-Toluenesulfonyl Iodide

A thorough understanding of a compound's intrinsic properties is the bedrock upon which any subsequent experimental investigation is built. While extensive experimental data for p-toluenesulfonyl iodide is not widely published, we can compile its key computed and known properties to form a coherent profile.

Table 1: Physicochemical Properties of p-Toluenesulfonyl Iodide [1][2]

| Property | Value | Source |

| Molecular Formula | C₇H₇IO₂S | PubChem[1] |

| Molecular Weight | 282.10 g/mol | PubChem[1] |

| Appearance | (Predicted) Crystalline Solid | Analogous Compounds |

| XLogP3 | 3 | LookChem[2] |

| Hydrogen Bond Donor Count | 0 | LookChem[2] |

| Hydrogen Bond Acceptor Count | 2 | LookChem[2] |

| Rotatable Bond Count | 1 | LookChem[2] |

The XLogP3 value of 3 suggests a significant degree of lipophilicity, predicting that p-toluenesulfonyl iodide will favor dissolution in non-polar to moderately polar organic solvents over highly polar or aqueous media. The absence of hydrogen bond donors and the presence of two acceptors (the oxygen atoms of the sulfonyl group) further inform our predictions of its interactions with various solvent classes.

II. The Imperative of Safety: Handling p-Toluenesulfonyl Iodide with Prudence

In the absence of a dedicated Safety Data Sheet (SDS) for p-toluenesulfonyl iodide, a cautious and informed approach to its handling is paramount. We can extrapolate critical safety protocols from the SDSs of structurally analogous and reactive compounds, namely p-toluenesulfonyl chloride and p-toluenesulfonyl isocyanate.

Core Safety Directives:

-

Engineering Controls: All manipulations of p-toluenesulfonyl iodide should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[3][4]

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes, but is not limited to:

-

Chemical-resistant gloves (nitrile or neoprene).

-

A flame-retardant lab coat.

-

Chemical splash goggles and a face shield.[5]

-

-

Moisture Sensitivity: p-Toluenesulfonyl halides are known to react with water, often vigorously.[3][4] It is crucial to handle the compound in a dry environment and to use anhydrous solvents to prevent decomposition and the generation of corrosive byproducts.

-

Thermal Stability: While specific data is unavailable for the iodide, related sulfonyl halides can decompose upon strong heating.[3] Avoid excessive temperatures during dissolution experiments.

-

Disposal: All waste containing p-toluenesulfonyl iodide should be treated as hazardous and disposed of in accordance with institutional and local regulations.

III. Experimental Determination of Solubility: A Self-Validating Protocol

Given the dearth of published quantitative solubility data, the ability to determine this critical parameter in-house is an invaluable asset for any research or development team. The following protocol is designed to be both rigorous and adaptable, providing a reliable framework for generating high-quality solubility data.

A. The Isothermal Saturation Method: A Rationale

The chosen methodology is the isothermal saturation method. This technique involves creating a saturated solution of the solute (p-toluenesulfonyl iodide) in a given solvent at a constant temperature. By quantifying the concentration of the solute in the saturated solution, we can ascertain its solubility. This method is favored for its simplicity, accuracy, and the relatively small amount of material required.

B. Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of p-toluenesulfonyl iodide.

C. Detailed Step-by-Step Methodology

1. Preparation of Saturated Solutions:

-

Step 1.1: To a series of labeled, sealable vials (e.g., 4 mL glass vials with PTFE-lined caps), add an excess of p-toluenesulfonyl iodide. An "excess" is visually confirmed by the presence of undissolved solid after the equilibration period. A starting point of approximately 50-100 mg is recommended.

-

Step 1.2: Accurately dispense a known volume (e.g., 2.00 mL) of the desired anhydrous organic solvent into each vial.

-

Step 1.3: Securely cap the vials to prevent solvent evaporation.

2. Equilibration:

-

Step 2.1: Place the vials in a temperature-controlled shaker or on a stirring plate set to a constant temperature (e.g., 25 °C).

-

Step 2.2: Agitate the mixtures for a predetermined period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically sufficient. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

3. Separation of Undissolved Solid:

-

Step 3.1: To separate the saturated solution from the excess solid, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes).

-

Step 3.2: Carefully withdraw an aliquot of the clear supernatant using a pre-weighed, gas-tight syringe fitted with a 0.2 µm PTFE syringe filter. The filtration step is critical to remove any fine, suspended particles that could artificially inflate the measured solubility.

4. Quantification of Solute Concentration:

Two common and robust methods for quantification are gravimetric and spectroscopic analysis.

-

4.1 Gravimetric Analysis:

-

Step 4.1.1: Dispense the filtered aliquot into a pre-weighed, clean, and dry vial.

-

Step 4.1.2: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the p-toluenesulfonyl iodide.

-

Step 4.1.3: Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

Step 4.1.4: The mass of the dissolved p-toluenesulfonyl iodide is the difference between the final and initial vial weights. The solubility can then be expressed in terms of g/L or mg/mL.

-

-

4.2 Spectroscopic Analysis (UV-Vis):

-

Step 4.2.1: Prepare a series of standard solutions of p-toluenesulfonyl iodide of known concentrations in the solvent of interest.

-

Step 4.2.2: Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

-

Step 4.2.3: Construct a calibration curve by plotting absorbance versus concentration.

-

Step 4.2.4: Dilute the filtered saturated solution with a known dilution factor to bring its absorbance within the linear range of the calibration curve.

-

Step 4.2.5: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Step 4.2.6: Multiply the determined concentration by the dilution factor to obtain the concentration of the original saturated solution, which represents the solubility.

-

IV. Predicted Solubility Profile and Discussion

While quantitative data is pending experimental determination, a qualitative prediction of the solubility of p-toluenesulfonyl iodide in a range of common organic solvents can be made based on the principle of "like dissolves like" and the physicochemical properties outlined in Table 1.

Table 2: Predicted Qualitative Solubility of p-Toluenesulfonyl Iodide

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Toluene, Hexanes, Dichloromethane | High to Moderate | The aromatic ring and the overall non-polar character of the molecule suggest good compatibility with these solvents.[6][7] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile | High | The polar sulfonyl group will interact favorably with the dipoles of these solvents, leading to good solubility. |

| Polar Protic | Ethanol, Methanol | Moderate to Low | While the sulfonyl group can interact with the hydroxyl groups of these solvents, the overall lipophilicity of the molecule may limit high solubility. There is also a risk of reaction (solvolysis) over time. |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are excellent at dissolving a wide range of organic compounds and are expected to readily dissolve p-toluenesulfonyl iodide. |

It is important to note that the reactivity of the sulfonyl iodide moiety may be a factor in certain solvents, particularly protic solvents, where solvolysis could occur over extended periods or at elevated temperatures.

V. Conclusion and Future Outlook

This technical guide provides a comprehensive framework for understanding and, most importantly, experimentally determining the solubility of p-toluenesulfonyl iodide in organic solvents. By combining a thorough understanding of its physicochemical properties, a cautious approach to safety, and a robust experimental protocol, researchers and drug development professionals can generate the critical data needed to effectively utilize this important reagent. The methodologies outlined herein are not merely a set of instructions, but a self-validating system designed to ensure the integrity and reliability of the generated solubility data. The future of efficient and predictable organic synthesis relies on the foundational data that such rigorous experimental work provides.

References

-

PubChem. p-Toluenesulphonyl iodide. National Center for Biotechnology Information. [Link]

-

RSC Publishing. Reaction of toluene-p-sulphonyl iodide with free phenyl radicals. [Link]

-

LookChem. This compound. [Link]

-

SVKM's Institute of Pharmacy. Synthetic applications of p-toluenesulfonyl chloride: A recent update. [Link]

-

Organic Chemistry Portal. p-Toluenesulfonamides. [Link]

-

PubChem. p-Toluenesulfonyl azide. National Center for Biotechnology Information. [Link]

-

CORE. Organic Solvent Solubility Data Book. [Link]

-

ResearchGate. Solubility of some iodides in non-polar solvents. [Link]

-

Semantic Scholar. Solubility Correlations of Common Organic Solvents. [Link]

-

Chemistry Stack Exchange. Solubility of Iodine in Some Organic Solvents. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of p-Toluenesulfonyl Iodide

Foreword: Navigating the Intricacies of a Highly Reactive Reagent

p-Toluenesulfonyl iodide (p-TsI), a member of the tosyl halide family, is a powerful yet delicate reagent in the arsenal of synthetic chemists. Its heightened reactivity compared to its chloride and bromide counterparts makes it an invaluable tool for specific transformations, particularly in the formation of tosylates under mild conditions. However, this enhanced reactivity comes at the cost of inherent instability. For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability profile and the requisite storage conditions of p-TsI is not merely a matter of procedural correctness but a critical determinant of experimental success and laboratory safety. This guide provides a deep dive into the core principles governing the stability of p-TsI, offering field-proven insights and actionable protocols to ensure its integrity and efficacy.

The Underlying Chemistry of p-Toluenesulfonyl Iodide's Reactivity and Instability

The utility of p-toluenesulfonyl halides as activating agents for alcohols and in the synthesis of sulfonamides is well-established.[1][2] The reactivity of these compounds is dictated by the electrophilicity of the sulfur atom and the nature of the halogen leaving group. The stability of sulfonyl halides follows the trend of the S-X bond strength, decreasing in the order: F > Cl > Br > I.[3] Consequently, p-toluenesulfonyl iodide possesses the most labile S-I bond, rendering it the most reactive and least stable of the series.

This inherent instability is a double-edged sword. While it allows for reactions to proceed under milder conditions, it also makes the reagent highly susceptible to degradation via several pathways, primarily hydrolysis, thermal decomposition, and photochemical cleavage.

Modes of Decomposition: A Mechanistic Perspective

A thorough understanding of the decomposition pathways of p-TsI is fundamental to mitigating its degradation. The primary modes of decomposition are hydrolysis, thermal degradation, and photochemical breakdown.

Hydrolytic Decomposition: The Pervasive Threat of Moisture

The presence of water, even in trace amounts, is highly detrimental to the stability of p-TsI. The electrophilic sulfur atom is readily attacked by the nucleophilic oxygen of water, leading to a rapid hydrolysis reaction. This process yields p-toluenesulfonic acid and hydrogen iodide. The reaction is autocatalytic as the generated acids can further promote the decomposition of the remaining sulfonyl iodide.

The mechanism proceeds via a nucleophilic attack on the sulfur atom, leading to the displacement of the iodide ion.[3]

Caption: Hydrolytic decomposition of p-TsI.

Thermal Decomposition: The Radical Pathway

Elevated temperatures can induce the homolytic cleavage of the weak S-I bond in p-TsI. This process generates a p-toluenesulfonyl radical and an iodine radical. These highly reactive radical species can then undergo a series of reactions, with a common pathway being the dimerization of the tosyl radical to form di-p-tolyl disulfide and the combination of iodine radicals to form molecular iodine (I₂). The appearance of a brown or violet color in a sample of p-TsI is often an indicator of the formation of elemental iodine through thermal or photochemical decomposition.

Caption: Thermal decomposition pathway of p-TsI.

Photochemical Decomposition: The Influence of Light

Similar to thermal decomposition, exposure to light, particularly in the UV spectrum, can provide the energy required for the homolytic cleavage of the S-I bond. This photochemical instability necessitates the storage of p-TsI in light-protected containers to prevent the initiation of radical decomposition pathways. The decomposition products are the same as those observed in thermal degradation.

Recommended Storage and Handling Protocols

The inherent instability of p-TsI mandates strict adherence to proper storage and handling protocols to preserve its integrity.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8 °C. | Minimizes thermal decomposition by reducing the rate of homolytic cleavage of the S-I bond. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents contact with atmospheric moisture, which leads to rapid hydrolytic decomposition. |

| Container | Use an amber or opaque glass bottle with a tightly sealing cap. | Protects the compound from light to prevent photochemical decomposition. A tight seal is crucial to exclude moisture. |

| Location | Store in a dry, well-ventilated area away from incompatible materials. | Ensures a safe storage environment and prevents accidental contact with substances that could accelerate decomposition. |

Handling Procedures

-

Work Environment : Always handle p-TsI in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Dispensing : When dispensing the reagent, do so under a positive pressure of an inert gas to prevent the ingress of moist air into the storage container.

-

Moisture Avoidance : Use dry glassware and solvents. Even trace amounts of water can significantly impact the purity of the reagent.

-

Cleaning Spills : In case of a spill, absorb the material with an inert, dry absorbent and dispose of it as hazardous waste. Do not use water to clean up spills.

Assessing the Purity and Degradation of p-Toluenesulfonyl Iodide

Regularly assessing the purity of p-TsI is crucial, especially for sensitive applications. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical tools for this purpose.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

An HPLC method can be developed to separate p-TsI from its primary degradation product, p-toluenesulfonic acid.

Experimental Protocol:

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Detection : UV at 254 nm.

-

Sample Preparation : Dissolve a small, accurately weighed amount of p-TsI in dry acetonitrile.

A hypothetical chromatogram would show a primary peak for p-TsI and a smaller, more polar peak for p-toluenesulfonic acid, which would have a shorter retention time.

Caption: Hypothetical HPLC of degrading p-TsI.

Monitoring Degradation by NMR Spectroscopy

¹H NMR spectroscopy provides a straightforward method to monitor the degradation of p-TsI. The appearance of new signals corresponding to decomposition products can be used to estimate the extent of degradation.

| Compound | Chemical Shift (δ, ppm) - Aromatic Protons | Chemical Shift (δ, ppm) - Methyl Protons |

| p-Toluenesulfonyl Iodide | ~7.8 (d), ~7.4 (d) | ~2.4 (s) |

| p-Toluenesulfonic Acid | ~7.7 (d), ~7.2 (d) | ~2.3 (s) |

| Di-p-tolyl Disulfide | ~7.4 (d), ~7.2 (d) | ~2.3 (s) |

The presence of a broad singlet around 10-12 ppm would be indicative of the sulfonic acid proton of p-toluenesulfonic acid.

Summary of Incompatible Materials

To ensure the stability and safe handling of p-TsI, it is crucial to avoid contact with the following materials:

| Incompatible Material | Reason for Incompatibility |

| Water, Alcohols, Amines | These nucleophiles will readily react with p-TsI, leading to its consumption and the formation of byproducts. |

| Strong Bases | Can promote elimination reactions and other undesired side reactions. |

| Strong Oxidizing Agents | Can lead to vigorous and potentially hazardous reactions. |

Conclusion: Best Practices for the Judicious Use of p-Toluenesulfonyl Iodide

p-Toluenesulfonyl iodide is a highly valuable reagent whose effectiveness is intrinsically linked to its purity. Its inherent instability necessitates a proactive and informed approach to its storage and handling. By understanding the mechanistic underpinnings of its decomposition pathways—hydrolysis, thermal degradation, and photochemical cleavage—researchers can implement robust protocols to mitigate these risks. The core principles of maintaining a cool, dark, and anhydrous environment are paramount. Regular purity assessment using techniques such as HPLC and NMR will further ensure the reliability of experimental outcomes. Adherence to the guidelines presented in this technical guide will empower scientists to harness the full synthetic potential of p-toluenesulfonyl iodide while ensuring the integrity and reproducibility of their research.

References

- Cunningham, A. F., & Woodward, J. R. (1973). A stable solid model for protein sulfenyl iodides. Proceedings of the National Academy of Sciences, 70(2), 328-330.

-

Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11022347, p-Toluenesulphonyl iodide. Retrieved from [Link]

- Tipson, R. S., & Block, P. (1945). The Action of Sodium Iodide on Some Aryl p-Toluenesulfonates. Journal of the American Chemical Society, 67(5), 879-881.

-

PrepChem. (n.d.). Synthesis of p-tolyl-disulfide. Retrieved from [Link]

- Google Patents. (n.d.). JP3167354B2 - Method for producing p-toluenesulfonylacetic acid.

- Barata-Vallejo, S., & Postigo, A. (2019).

- de Boer, T. J., & Backer, H. J. (1963). Diazomethane. Organic Syntheses, 33, 943.

- Devadoss, T., & Pitchumani, K. (2023).

-

Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

- Woodward, R. B., Pachter, I. J., & Scheinbaum, M. L. (1974).

- Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). d3ma00823a1.pdf. Retrieved from [Link]

- Vizgert, R. V. (1968). MECHANISMS OF THE HYDROLYSIS OF AROMATIC SULPHONYL CHLORIDES AND OF ALKYL AND ARYL ARENESULPHONATES. Russian Chemical Reviews, 37(4), 437-451.

- Blacker, A. J., et al. (2000). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 4(3), 168-170.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0059933). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 5.4: Hydrolysis Reactions. Retrieved from [Link]

-

Taylor & Francis. (n.d.). P-toluenesulfonic acid – Knowledge and References. Retrieved from [Link]

- Bodi, A., et al. (2023). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. The Journal of Physical Chemistry A, 127(39), 8225-8238.

- Wang, Y., et al. (2020). Iodine-mediated photoinduced tuneable disulfonylation and sulfinylsulfonylation of alkynes with sodium arylsulfinates.

-

Reddit. (2022). Spontaneous aryl iodide deiodination upon heating. Retrieved from [Link]

-

ResearchGate. (n.d.). Unusual iodination of arylsulfonylallenes. Retrieved from [Link]

- Kumar, S., et al. (2015). Iodine-mediated thiolation of substituted naphthols/naphthylamines and arylsulfonyl hydrazides via C(sp2)-H bond functionalization. Organic & Biomolecular Chemistry, 13(2), 488-492.

- Voronkov, M. G., et al. (2013). Photochemical reactions of acyl iodides with aryl halides. Russian Journal of Organic Chemistry, 49(1), 17-21.

-

Chemistry LibreTexts. (2023). Hydrolysis Reactions. Retrieved from [Link]

- Earle, M. J., et al. (2014). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 16(14), 6575-6584.

-

ResearchGate. (n.d.). Thermal decomposition of carboxylate ionic liquids: Trends and mechanisms. Retrieved from [Link]

- Issa, F., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1061-1071.

-

Semantic Scholar. (n.d.). Thermal decomposition of tetraalkylammonium iodides. Retrieved from [Link]

Sources

A Comparative Analysis of p-Toluenesulfonyl Iodide and p-Toluenesulfonyl Chloride: Reactivity, Leaving Group Ability, and Basicity

An In-depth Technical Guide

Executive Summary

p-Toluenesulfonyl chloride (TsCl) is a cornerstone reagent in organic synthesis, primarily used to convert poor hydroxyl leaving groups into excellent tosylate leaving groups.[1][2] Its lesser-known counterpart, p-toluenesulfonyl iodide (TsI), presents intriguing chemical properties that merit a detailed comparison. This technical guide provides an in-depth analysis of the fundamental chemical differences between TsCl and TsI, focusing on the concepts of basicity and leaving group ability. By examining the underlying principles of atomic structure and chemical kinetics, we will elucidate why TsI is the more reactive species and how this reactivity profile influences its synthetic applications. This document is intended for researchers, scientists, and drug development professionals seeking a deeper mechanistic understanding of these important sulfonyl halides.

Introduction: The Role of Sulfonyl Halides in Synthesis

The p-toluenesulfonyl (tosyl) group is a critical tool for the modern synthetic chemist. Its primary function is the activation of alcohols.[1] The hydroxyl group (-OH) is a notoriously poor leaving group in nucleophilic substitution and elimination reactions because its conjugate acid, water (H₂O), has a relatively high pKa, making the hydroxide ion (HO⁻) a strong base.

By reacting an alcohol with p-toluenesulfonyl chloride in the presence of a base like pyridine, the hydroxyl group is converted into a tosylate ester (-OTs).[3][4] The resulting tosylate anion is an excellent leaving group because its negative charge is extensively delocalized by resonance across the three oxygen atoms of the sulfonyl group, making it a very weak base.[5]

While TsCl is the workhorse for this transformation, the properties of the halogen atom in the sulfonyl halide (Ts-X) itself play a crucial role in the initial tosylation reaction. This guide focuses on the comparative reactivity of the two most relevant halides in this context: chloride and iodide.

Physicochemical Properties: A Tale of Two Halides

The fundamental differences in the chemical behavior of TsCl and TsI can be traced back to the intrinsic properties of chlorine and iodine. These differences manifest in their physical properties and stability.

| Property | p-Toluenesulfonyl Chloride (TsCl) | p-Toluenesulfonyl Iodide (TsI) |

| Molecular Formula | C₇H₇ClO₂S | C₇H₇IO₂S |

| Molecular Weight | 190.65 g/mol [6] | 282.10 g/mol [7] |

| Appearance | White to gray solid[6] | Not widely documented, likely a solid |

| Melting Point | 65-69 °C[8] | Not widely documented |

| Stability | Relatively stable, common lab reagent | Less stable, often generated in situ |

| Primary Use | Conversion of alcohols to tosylates[1] | Specialized applications, source of iodine[9] |

TsCl is a commercially available, stable solid that can be handled under standard laboratory conditions.[3][6] TsI, conversely, is less common and its behavior suggests lower stability, in line with the general trend of decreasing bond strength down the halogen group.

The Core Principle: Basicity and Leaving Group Ability

In the context of p-toluenesulfonyl halides, the term "basicity" is most productively understood by examining the leaving group ability of the halide ion (X⁻) during nucleophilic attack at the sulfur center. The two concepts are inversely correlated: a better leaving group is a weaker conjugate base .[10]

The fundamental reaction is the displacement of the halide from the sulfonyl group by a nucleophile (e.g., an alcohol).

Caption: Nucleophilic attack on the sulfonyl sulfur, displacing the halide.

To determine which halide is the better leaving group, we must compare the basicity of the resulting chloride (Cl⁻) and iodide (I⁻) anions.

-

Acid Strength of Conjugate Acids: The strength of the conjugate acids (HCl vs. HI) is a direct measure of the stability of the corresponding anions. Hydroiodic acid (HI, pKa ≈ -10) is a much stronger acid than hydrochloric acid (HCl, pKa ≈ -7).

-

Basicity of Halide Anions: Because HI is the stronger acid, its conjugate base, iodide (I⁻), is the weaker base. Conversely, Cl⁻ is a stronger base than I⁻.

-

The Reason: Atomic Size and Polarizability: This difference stems from the size of the ions. Iodide is a much larger ion than chloride. Its negative charge is dispersed over a larger volume, making it more stable and less "eager" to accept a proton—hence, it is a weaker base.[10][11]

A kinetic study of nucleophilic substitution on neopentyl systems confirmed this reactivity order, finding that iodide and bromide were more reactive leaving groups than p-toluenesulfonate.[12] While this study did not directly compare TsI and TsCl, it supports the principle that iodide is an exceptionally good leaving group.

Experimental Protocol: A Self-Validating Kinetic Comparison

To empirically validate the predicted difference in reactivity, a comparative kinetic study can be designed. This experiment will monitor the rate of tosylation of a model alcohol using both TsCl and TsI under identical conditions.

Objective: To determine the relative reaction rates for the tosylation of benzyl alcohol with p-toluenesulfonyl chloride and p-toluenesulfonyl iodide.

Methodology: The reactions will be run in parallel, and the consumption of the starting alcohol will be monitored over time using High-Performance Liquid Chromatography (HPLC). The initial rate of reaction will be used to compare the reactivity of the two sulfonyl halides.

Materials:

-

p-Toluenesulfonyl chloride (TsCl), >99% purity

-

p-Toluenesulfonyl iodide (TsI) (Note: If not commercially available, it can be synthesized from p-toluenesulfonyl hydrazide and iodine)

-

Benzyl alcohol, >99% purity

-

Pyridine, anhydrous, >99.8%

-

Dichloromethane (DCM), anhydrous, >99.8%

-

HPLC-grade acetonitrile and water

-

Internal standard (e.g., naphthalene)

Experimental Workflow Diagram:

Caption: Experimental workflow for the comparative kinetic analysis of TsCl and TsI.

Step-by-Step Protocol:

-

Solution Preparation:

-

Prepare a 0.1 M stock solution of benzyl alcohol and 0.12 M pyridine in anhydrous DCM.

-

Prepare a 0.1 M stock solution of TsCl in anhydrous DCM containing a known concentration of naphthalene as an internal standard.

-

Prepare a 0.1 M stock solution of TsI in anhydrous DCM containing the same concentration of naphthalene.

-

-

Reaction Initiation:

-

In two separate, temperature-controlled reaction vessels (e.g., jacketed flasks at 25.0 °C), place equal volumes of the TsCl and TsI solutions.

-

To initiate the reactions simultaneously, add an equal volume of the benzyl alcohol/pyridine solution to each vessel with vigorous stirring. This is time zero (t=0).

-

-

Sampling:

-

At predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot from each reaction mixture.

-

-

Quenching:

-

Immediately quench each aliquot by adding it to a vial containing 900 µL of a cold (0 °C) 1:1 mixture of acetonitrile and 0.1 M aqueous HCl. This will stop the reaction by protonating the pyridine and hydrolyzing any remaining sulfonyl halide.

-

-

HPLC Analysis:

-

Analyze each quenched sample by reverse-phase HPLC. Use a C18 column and an isocratic mobile phase (e.g., 60:40 acetonitrile:water) with UV detection at a wavelength where both benzyl alcohol and naphthalene absorb (e.g., 254 nm).

-

-

Data Analysis:

-

For each time point, calculate the ratio of the peak area of benzyl alcohol to the peak area of the internal standard (naphthalene).

-

Plot this ratio against time for both the TsCl and TsI reactions.

-

The initial rate of the reaction is proportional to the negative of the initial slope of this plot. A steeper slope indicates a faster reaction.

-

Self-Validation: The use of an internal standard corrects for any variations in injection volume. Running the reactions in parallel under identical conditions ensures that temperature, concentration, and solvent effects are controlled, isolating the reactivity of the sulfonyl halide as the independent variable. The expected result is a significantly faster consumption of benzyl alcohol in the reaction with TsI, confirming its higher reactivity.

Conclusion and Practical Implications

The comparative analysis of p-toluenesulfonyl iodide and p-toluenesulfonyl chloride is a clear demonstration of fundamental chemical principles. The greater reactivity of TsI is a direct consequence of the iodide anion being a weaker base and therefore a better leaving group than the chloride anion.[10] This is rooted in the larger atomic radius and greater polarizability of iodine.

Despite its higher reactivity, TsCl remains the overwhelmingly preferred reagent in synthetic chemistry. This preference is based on practical considerations:

-

Cost and Stability: TsCl is inexpensive and far more stable than TsI, making it easier to store and handle.

-

Synthetic Goal: The primary goal of using a tosyl halide is to install the tosylate (-OTs) group, which then serves as the leaving group in a subsequent step. The exceptional leaving group ability of the tosylate itself generally obviates the need for the hyper-reactivity offered by TsI in the initial activation step.

Understanding the superior reactivity of TsI, however, is not merely an academic exercise. It provides valuable insight for reaction design, particularly in cases where substrates are sterically hindered or electronically deactivated, and a more potent electrophile is required to achieve efficient tosylation.

References

-

Thangaraj, D., et al. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Journal of Molecular Structure, 1285, 135850. [Link]

-

Devadoss, T. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. ResearchGate. [Link]

-

Taylor & Francis Online. (2021). p-Toluenesulfonic acid – Knowledge and References. Journal of Coordination Chemistry. [Link]

-

Singh, V. K., et al. (2022). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au, 2(1), 138-146. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11022347, p-Toluenesulphonyl iodide. [Link]

-

Organic Chemistry Portal. p-Toluenesulfonamides. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7397, 4-Toluenesulfonyl chloride. [Link]

-

Química Orgánica. (n.d.). The leaving group in the nucleophilic substitution - SN2. [Link]

-

Wikipedia. (n.d.). 4-Toluenesulfonyl chloride. [Link]

-

LookChem. (n.d.). This compound. [Link]

- Google Patents. (n.d.). Method for producing p-toluenesulfonylacetic acid.

-

Organic Syntheses. (n.d.). Procedure for the preparation of a compound. [Link]

-

Chemistry Stack Exchange. (2018). Difference in leaving group ability due to variation in nucleophiles. [Link]

-

PrepChem.com. (n.d.). Preparation of 4-toluenesulfonyl chloride. [Link]

-

PrepChem.com. (n.d.). Synthesis of p-tolyl-disulfide. [Link]

-

Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]

-

Bassyouni, F. A., et al. (n.d.). Reactions of Organometallic Reagents with Sulfonyl Halides. V. Action of p-Toluenesulfonyl Iodide on Selected Diarylcadmium Comp. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Ashenhurst, J. (2024). What Makes A Good Leaving Group? Master Organic Chemistry. [Link]

-

Common Organic Chemistry. (n.d.). p-Toluenesulfonyl Chloride. [Link]

-

Krivokapic, A., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(24), 21370–21378. [Link]

-

Soderberg, T. (2019). 9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. [Link]

-

LibreTexts. (2019). 8.5: Leaving Groups. [Link]

Sources

- 1. svkm-iop.ac.in [svkm-iop.ac.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C7H7IO2S | CID 11022347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. p-Toluenesulfonyl Chloride [commonorganicchemistry.com]

- 9. tandfonline.com [tandfonline.com]

- 10. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]

A New Frontier in Synthesis: Unlocking Novel Reactivities with p-Toluenesulfonyl Iodide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of organic synthesis, the pursuit of novel reagents and methodologies that offer unique reactivity and selectivity is paramount. While p-toluenesulfonyl chloride (TsCl) is a ubiquitous and well-understood reagent, its heavier halogen counterpart, p-toluenesulfonyl iodide (TsI), has emerged from relative obscurity to offer a distinct and powerful set of synthetic transformations. This guide provides an in-depth exploration of the synthesis, properties, and burgeoning applications of TsI, with a focus on uncovering novel reactions for the modern synthetic chemist. We will delve into the causality behind experimental choices, provide validated protocols, and ground our discussion in authoritative literature, empowering researchers to harness the full potential of this versatile reagent.

Understanding the Reagent: Synthesis and Physicochemical Properties

p-Toluenesulfonyl iodide, also known as tosyl iodide, is a light-yellow crystalline solid that is significantly less stable than its chloride and bromide analogs, a property that underpins its unique reactivity.[1] Its synthesis is straightforward and can be readily accomplished in a standard laboratory setting.

Table 1: Physicochemical Properties of p-Toluenesulfonyl Iodide[1][2]

| Property | Value |

| Molecular Formula | C₇H₇IO₂S |

| Molecular Weight | 282.10 g/mol |

| Appearance | Light-yellow crystalline solid |

| CAS Number | 1950-78-3 |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)I |

Experimental Protocol: Synthesis of p-Toluenesulfonyl Iodide

This protocol is adapted from a reliable method for the preparation of sulfonyl iodides.[1] The causality behind this choice lies in its simplicity and high yield, utilizing readily available starting materials. The reaction proceeds via a simple displacement of the sodium cation from sodium p-toluenesulfinate by iodine.

Materials:

-

Sodium p-toluenesulfinate

-

Iodine

-

Distilled water

-

Ethanol

-

Petroleum ether

Procedure:

-

Dissolve sodium p-toluenesulfinate in distilled water at room temperature.

-

In a separate flask, prepare a saturated solution of iodine in ethanol.

-

Slowly add the iodine solution to the sodium p-toluenesulfinate solution with stirring. A yellow precipitate of p-toluenesulfonyl iodide will form.

-

Continue the addition until a slight excess of iodine is present, indicated by a persistent brown color of the solution.

-

Filter the precipitate under vacuum and wash with cold distilled water to remove any unreacted salts.

-

Recrystallize the crude product from petroleum ether to obtain pure, light-yellow crystals of p-toluenesulfonyl iodide.

-

Dry the crystals under vacuum and store them in a dark, cool place, preferably under an inert atmosphere, due to their sensitivity to light and heat.

Self-Validation: The purity of the synthesized TsI can be confirmed by melting point analysis and spectroscopic methods such as ¹H NMR and ¹³C NMR spectroscopy. The characteristic shifts of the aromatic protons and the methyl group protons will confirm the structure of the desired product.

The Duality of Reactivity: A Tale of Radicals and Electrophiles

The synthetic utility of p-toluenesulfonyl iodide stems from the inherent weakness of the S-I bond. This bond can undergo both homolytic and heterolytic cleavage, allowing TsI to act as a precursor to the p-toluenesulfonyl radical (Ts•) or as an electrophilic iodine source. This dual reactivity is the cornerstone of its versatility and the foundation for discovering novel transformations.

Diagram 1: The Dual Reactivity Pathways of p-Toluenesulfonyl Iodide```dot

Caption: Mechanism of radical-mediated cyclization.

Exploring Electrophilic Reactivity: Beyond Radical Pathways

While radical reactions of TsI are well-documented, its potential as an electrophilic iodinating agent is a burgeoning area of research with significant promise for the discovery of novel reactions.

Iodosulfonylation of Alkenes and Alkynes

In the presence of a suitable Lewis acid or in a polar solvent, TsI can react as an "I⁺" equivalent, leading to the iodosulfonylation of unsaturated bonds. This provides a direct route to β-iodo sulfones, which are versatile intermediates for further functionalization through cross-coupling reactions or eliminations.

Electrophilic Cyclization

A particularly exciting avenue for novel reaction discovery is the use of TsI in electrophilic cyclization cascades. In these reactions, TsI can activate a tethered nucleophile by iodination of an unsaturated system, triggering a subsequent intramolecular cyclization. This strategy can be employed for the synthesis of a variety of carbocyclic and heterocyclic systems.

Towards C-H Functionalization

The development of methods for the direct functionalization of C-H bonds is a major goal in modern organic synthesis. While still a nascent area for TsI, its ability to generate both radical and electrophilic iodine species suggests its potential utility in novel C-H functionalization reactions, possibly in combination with transition-metal catalysis or photoredox catalysis. [2]

Applications in Drug Discovery and Natural Product Synthesis

The unique reactivity of p-toluenesulfonyl iodide makes it a valuable tool for the synthesis of complex molecules with potential biological activity. The introduction of the sulfonyl group can significantly impact the physicochemical properties of a molecule, such as its solubility and metabolic stability, which are critical parameters in drug design. [3] While direct applications of TsI in late-stage drug modification are still emerging, its utility in constructing key building blocks is evident. For instance, the synthesis of substituted heterocycles via radical cyclization provides access to scaffolds that are frequently found in approved drugs. [4][5] In the realm of natural product synthesis, TsI can be employed to forge challenging carbon-sulfur and carbon-iodine bonds under mild conditions, facilitating the construction of complex natural product architectures. [6]

Conclusion and Future Outlook

p-Toluenesulfonyl iodide is much more than a mere analogue of its well-known chloride counterpart. Its unique dual reactivity as both a radical precursor and an electrophilic iodine source opens up a rich and underexplored area of synthetic chemistry. The ability to trigger radical cascades for the formation of complex heterocyclic and carbocyclic systems, coupled with its emerging potential in electrophilic transformations, positions TsI as a powerful tool for the discovery of novel reactions.

For researchers in drug development and natural product synthesis, the mild reaction conditions and unique selectivity offered by TsI provide a strategic advantage in the construction of complex molecular architectures. As our understanding of its reactivity deepens, we can anticipate the development of even more innovative and powerful synthetic methods based on this versatile reagent, solidifying its place in the modern synthetic chemist's toolkit.

References

- Moriarty, R. M., & Prakash, O. (2003). Hypervalent Iodine in Organic Chemistry: Chemical Transformations. In Chemistry of Polyvalent Iodine (pp. 1-104).

- (2023).

- (2018). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry, 83(15), 7899-7910.

- BenchChem. (2025). The Indispensable Role of p-Toluenesulfonyl Chloride in Modern Medicinal Chemistry.

- LookChem. (n.d.). p-Toluenesulphonyl iodide.

- Development of the Electrophilic-Cyclization–Group-Transfer Reaction. eScholarship.org.

- da Silva Corrêa, C. M. M. (1979). Reaction of toluene-p-sulphonyl iodide with free phenyl radicals. Journal of the Chemical Society, Perkin Transactions 1, 1519-1521.

- PubChem. (n.d.). This compound.

- (2019). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Molecules, 24(12), 2265.

- Kang, S. K., Ko, B. S., & Ha, Y. H. (2001). Radical Addition of p-Toluenesulfonyl Bromide and p-Toluenesulfonyl Iodide to Allenic Alcohols and Sulfonamides in the Presence of AIBN: Synthesis of Heterocyclic Compounds. The Journal of Organic Chemistry, 66(10), 3630–3633.

- ApSimon, J. (Ed.). (1990).

- Padwa, A. (1991). Addition of sulfonyl iodides to allenes. The Journal of Organic Chemistry, 56(14), 4435-4443.

- Kang, S. K., Ko, B. S., & Ha, Y. H. (2001). Radical addition of p-toluenesulfonyl bromide and p-toluenesulfonyl iodide to allenic alcohols and sulfonamides in the presence of AIBN: synthesis of heterocyclic compounds. The Journal of Organic Chemistry, 66(10), 3630-3.

- Padwa, A. (1991). Addition of sulfonyl iodides to allenes. The Journal of Organic Chemistry, 56(14), 4435-4443.

- (2022). Synthesis of Nitrogen Heterocycles by Intramolecular Radical Addition to Alkynes: A Systematic Study. Organic Letters, 24(34), 6245-6249.

- (2022). Iodine‐Mediated Condensation–Cyclization of α‐Azido Ketones with p‐Toluenesulfonyl Hydrazide for Synthesis of 4‐Aryl‐NH‐1,2,3‐Triazoles.

- (2019). Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. Accounts of Chemical Research, 52(1), 143-155.

- Devadoss, T. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Journal of Molecular Structure, 1289, 135850.

- (2024). Au(I)/Au(III)-Catalyzed Sulfonylation of Aryl Iodides for the Synthesis of Various Functionalized Aryl Sulfones. Organic Letters, 26(42), 8564-8568.

- Togo, H., & Yamamoto, Y. (2006).

- (2023).

- Organic Syntheses. (n.d.). p-TOLUENESULFENYL CHLORIDE.

- (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. Journal of The Electrochemical Society, 169(10), 105503.

- (2017). Prescribed drugs containing nitrogen heterocycles: an overview. Future Medicinal Chemistry, 9(11), 1163-1203.

- (2022). Emerging Concepts in Iodine Transfer Polymerization.

- (2022). Cationic Iodine(I)-Mediated Electrophilic Cyclization of Alkynes. Journal of Synthetic Organic Chemistry, Japan, 80(8), 754-764.

- Phywe. (n.d.).

- Guidechem. (n.d.).

- Nicolaou, K. C., & Sorensen, E. J. (2021). Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine. Israel Journal of Chemistry, 61(3-4), 164-197.

- (2003). Toluene-p-sulfonyl-mediated radical cylization of bis(allenes) utilizing p-TsBr and p-TsSePh. Tetrahedron Letters, 44(1), 159-162.

- da Silva Corrêa, C. M. M., & Waters, W. A. (1968). Reactions of the free toluene-p-sulphonyl radical. Part II. Reactions with polycyclic aromatic hydrocarbons. Journal of the Chemical Society C: Organic, 1880-1883.

- da Silva Corrêa, C. M. M. (1979). Reaction of toluene-p-sulphonyl iodide with free phenyl radicals. Journal of the Chemical Society, Perkin Transactions 1, 1519-1521.

- (2022). Iodine-mediated aminosulfonylation of alkenyl sulfonamides with sulfonyl hydrazides: Synthesis of sulfonylmethyl piperidines, pyrrolidines and pyrazolines. Tetrahedron, 130, 132938.

- Wencel-Delord, J., & Glorius, F. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(2), 339-340.

- Stang, P. J., & Zhdankin, V. V. (1996). Organic Polyvalent Iodine Compounds. Chemical Reviews, 96(3), 1123-1178.

- Chen, J., Han, X., Mei, L., Liu, J., Du, K., Cao, T., & Li, Q. (2019). Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides. RSC Advances, 9(55), 32095-32099.

- (2014). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Chemical Society Reviews, 43(10), 3438-3453.

- (2009). ChemInform Abstract: Regioselective Iodination of Phenol and Analogues Using N-Iodosuccinimide and p-Toluenesulfonic Acid. ChemInform, 40(26).

- ApSimon, J. (Ed.). (1990).

- (2012). Samarium(ii) iodide-mediated reactions applied to natural product total synthesis. RSC Advances, 2(24), 8995-9016.

- Weix, D. J. (2022). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)

Sources

- 1. lookchem.com [lookchem.com]

- 2. Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. download.e-bookshelf.de [download.e-bookshelf.de]

p-Toluenesulphonyl Iodide: A Versatile and Controllable Source of the Tosyl Radical for Advanced Organic Synthesis

An In-depth Technical Guide:

Abstract

The tosyl radical (Ts•) is a potent intermediate in organic synthesis, enabling a range of transformations including additions to unsaturated systems and complex intramolecular cyclizations. While various precursors exist, p-toluenesulphonyl iodide (tosyl iodide, TsI) has emerged as a particularly effective source due to the labile nature of its sulfur-iodine bond. This lability permits the generation of the tosyl radical under remarkably mild conditions, either thermally with a radical initiator or photochemically without the need for a catalyst. This guide provides a comprehensive technical overview of tosyl iodide, detailing its synthesis, physicochemical properties, and the mechanistic principles behind its use as a tosyl radical precursor. We present field-proven protocols for key synthetic applications, supported by mechanistic diagrams and quantitative data, to offer researchers and drug development professionals a practical resource for leveraging this powerful reagent.

Introduction: The Synthetic Utility of the Tosyl Radical

In the landscape of modern synthetic chemistry, radical reactions have transitioned from being viewed as uncontrollable processes to indispensable tools for constructing complex molecular architectures.[1] Free-radical cyclizations, in particular, offer a powerful method for assembling mono- and polycyclic systems with high levels of stereo- and regioselectivity.[2] The sulfonyl radical, and specifically the p-toluenesulfonyl (tosyl) radical, is a valuable species in this context. Its electrophilic character allows it to readily add to electron-rich double and triple bonds, initiating cascades that can form intricate ring systems in a single step.[3][4]

The primary challenge in harnessing the reactivity of the tosyl radical lies in its generation. An ideal precursor should be stable for storage but capable of releasing the radical species under predictable and mild conditions, ensuring compatibility with sensitive functional groups. This compound (TsI) meets these criteria exceptionally well. The inherent weakness of the S–I bond allows for its homolytic cleavage through thermal or photochemical induction, providing a clean and efficient entry into tosyl radical chemistry.[5] This guide explores the foundational chemistry and practical application of TsI as a superior source of this synthetically crucial radical.

This compound: Foundational Characteristics

A thorough understanding of a reagent's properties is paramount for its effective and safe use.

Physicochemical Properties

This compound is a crystalline solid whose key properties are summarized below. Its structure consists of a tosyl group (4-methylbenzenesulfonyl) covalently bonded to an iodine atom.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇IO₂S | [6] |

| Molecular Weight | 282.10 g/mol | [6] |

| Appearance | Crystalline Solid | N/A |

| CAS Number | 1950-78-3 | [6][7] |

| Topological Polar Surface Area | 42.5 Ų | [6] |

| Complexity | 209 | [7] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

Synthesis of this compound

The accessibility of a reagent is a key consideration for its widespread adoption. Tosyl iodide can be reliably synthesized from readily available starting materials. The most common laboratory preparation involves the reaction of a tosyl precursor with an iodide salt.